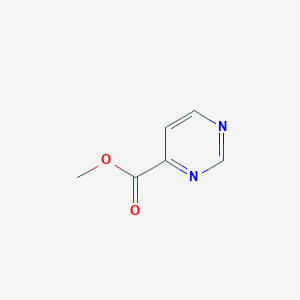
Sativan
Übersicht
Beschreibung
Cannabis sativa is a plant known for its diverse applications, ranging from medicinal to industrial uses. It contains a myriad of phytochemicals, including cannabinoids, terpenes, and flavonoids, which have been the focus of extensive scientific research due to their biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of nanoparticles using Cannabis sativa extracts showcases the plant's potential in bio-nanotechnology. Singh et al. (2018) demonstrated the green synthesis of gold and silver nanoparticles utilizing aqueous extracts from the plant's stem, revealing their capability for biofilm inhibition against Pseudomonas aeruginosa and Escherichia coli (Singh et al., 2018).
Molecular Structure Analysis
The molecular structure of cannabinoids, key compounds in Cannabis sativa, has been elucidated through various studies. Laverty et al. (2018) provided insights into the genetic and molecular determinants of cannabinoid content, highlighting the importance of cannabinoid biosynthesis genes in determining the plant's chemotype (Laverty et al., 2018).
Chemical Reactions and Properties
The diverse chemical reactions and properties of Cannabis sativa compounds have been a subject of study, particularly in the synthesis of cannabinoids. Schafroth and Carreira (2017) discussed the approaches to cannabinoid total synthesis, emphasizing modern methods that provide access to modified structures for biological investigations (Schafroth & Carreira, 2017).
Physical Properties Analysis
The physical properties of Cannabis sativa extracts and compounds, such as stability and morphology of synthesized nanoparticles, have been characterized using various analytical techniques. The study by Singh et al. (2018) utilized transmission electron microscopy, atomic force microscopy, and thermogravimetric analysis to characterize the synthesized nanoparticles, demonstrating their crystalline nature and stability (Singh et al., 2018).
Chemical Properties Analysis
Cannabinoids' chemical properties, such as their antibacterial activity, have been explored in various studies. Appendino et al. (2008) investigated the structure-activity relationship of cannabinoids against methicillin-resistant Staphylococcus aureus (MRSA), identifying potent activity across different cannabinoid structures (Appendino et al., 2008).
Wissenschaftliche Forschungsanwendungen
Genomics Research : Advances in Cannabis sativa genomics research have the potential to accelerate the development of cultivars and enhance the understanding of medically useful plant species (Hurgobin et al., 2020).
Therapeutic Utility : Cannabis components, including Sativan, have been studied for their efficacy in treating various disorders like Alzheimer's, Parkinson's, ALS, multiple sclerosis, epilepsy, chronic pain, and cancer, both as a cytotoxic agent and in palliative therapy (Verma et al., 2021).
Biotechnology Advances : Biotechnological advancements in Cannabis sativa include the development of molecular markers, microRNA, omics-based methods, and the identification of functional genes related to terpene and cannabinoid biosynthesis and fiber quality (Hesami et al., 2020).
Medicinal Potential : Cannabis sativa has shown medicinal potential in treating conditions like rheumatism, epilepsy, asthma, skin burns, and pain, and in managing sexually transmitted diseases (Odieka et al., 2022).
Pain and Appetite Management : Cannabis sativa is also valuable in managing cancer and HIV/AIDS patients to alleviate pain and improve appetite (Omare et al., 2020).
Phytocannabinoids for Neurological Disorders : Phytocannabinoids from Cannabis sativa are involved in pathophysiological mechanisms related to neurological and psychiatric illnesses, and have therapeutic potential in these areas (Bonini et al., 2018).
Pharmaceutical Effects and Commercial Applications : The cannabinoids, terpenes, and phenolic compounds found in Cannabis sativa have potential pharmaceutical effects and commercial applications, including in the development of bioplastics and concrete-like materials (Andre et al., 2016).
Regulation of Feeding Patterns : Non-9-tetrahydrocannabinol phytocannabinoids from Cannabis sativa play a significant role in regulating feeding patterns and possess untapped clinical potential (Farrimond et al., 2011).
Genetic Identification : The use of short tandem repeats (STRs) as molecular markers in Cannabis sativa allows for the genetic individualization of cannabis samples, aiding in identification and linking multiple cases for intelligence purposes (Houston et al., 2015).
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-14-5-6-15(17(9-14)20-2)12-7-11-3-4-13(18)8-16(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCLJQCYVCGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sativan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sativan | |
CAS RN |
41743-86-6 | |
| Record name | Sativan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
128 - 129 °C | |
| Record name | Sativan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide](/img/structure/B30269.png)

